2-tert-Butyl-4-(2-methylbutan-2-yl)phenol
Overview
Description
2-tert-Butyl-4-(2-methylbutan-2-yl)phenol is an organic compound with a complex structure that includes both tert-butyl and methylbutan-2-yl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4-(2-methylbutan-2-yl)phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and 2-methylbutan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-4-(2-methylbutan-2-yl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated phenols, nitrophenols, and other substituted derivatives.
Scientific Research Applications
2-tert-Butyl-4-(2-methylbutan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties and effects on biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-4-(2-methylbutan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms, acting as an antioxidant and neutralizing free radicals. This compound may also interact with specific pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-4-methylphenol
- 2,4-Di-tert-butylphenol
- 4-tert-Butylphenol
- 2,6-Di-tert-butylphenol
Uniqueness
2-tert-Butyl-4-(2-methylbutan-2-yl)phenol is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its combination of tert-butyl and methylbutan-2-yl groups provides a unique steric and electronic environment, influencing its behavior in various chemical reactions .
Properties
IUPAC Name |
2-tert-butyl-4-(2-methylbutan-2-yl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-7-15(5,6)11-8-9-13(16)12(10-11)14(2,3)4/h8-10,16H,7H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRSIUKTGLRKIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563787 | |
Record name | 2-tert-Butyl-4-(2-methylbutan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122269-03-8 | |
Record name | 2-tert-Butyl-4-(2-methylbutan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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